2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate
Description
Properties
CAS No. |
6281-92-1 |
|---|---|
Molecular Formula |
C5H7N5O4S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
6-amino-1,7-dihydropurine-2-thione;sulfuric acid |
InChI |
InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
InChI Key |
FLNFWLBPIADEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate typically involves two main stages:
- Thiation of Purine Precursors : Introduction of sulfur at the 2-position of the purine ring.
- Formation of Sulfate Salt : Neutralization with sulfuric acid to obtain the sulfate salt form.
This approach is consistent with the preparation of related thiopurines, where sulfur replaces oxygen in the purine ring, followed by salt formation to enhance solubility and stability.
Detailed Synthetic Procedure
While direct preparation protocols for this exact sulfate salt are limited in open literature, analogous thiopurine syntheses and sulfate salt formations provide a reliable framework:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Thiation of Purine | Purine or purine derivative + sulfurizing agent (e.g., Lawesson’s reagent, phosphorus pentasulfide, or carbon disulfide) under controlled heating | Replacement of the 2-oxo group with sulfur to form 2-thiopurine | Formation of 2H-Purine-2-thione derivative |
| 2. Sulfate Salt Formation | Reaction of 2-thiopurine with sulfuric acid (H2SO4) in aqueous or alcoholic medium | Neutralization and salt formation | 2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate salt |
Example from Related Thiopurine Synthesis:
- Carbon disulfide is used to introduce sulfur into heterocyclic precursors under mild heating (e.g., 40°C) in ethanol with base catalysis (KOH), followed by purification steps including washing and recrystallization.
- Sulfate salt formation is achieved by neutralizing the thiopurine with sulfuric acid, yielding a stable sulfate salt with improved solubility.
Experimental Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, water, or tetrahydrofuran (THF) | Solvent choice depends on solubility and reaction step |
| Temperature | 0°C to 50°C for thiation and salt formation | Controlled to avoid decomposition |
| Reaction Time | 3 to 8 hours | Monitored by TLC or other analytical methods |
| Purification | Recrystallization, washing with brine, drying over anhydrous sodium sulfate | Ensures high purity |
| Yield | Typically 60-90% for thiation steps | Dependent on precursor and conditions |
Research Findings and Analytical Data
- Spectroscopic Confirmation : The thiation step is confirmed by characteristic mass spectrometry peaks (e.g., ESI-MS m/z for C5H5N5S) and melting point analysis.
- Purity and Stability : Sulfate salt formation enhances compound stability and solubility, facilitating biological evaluation and pharmaceutical formulation.
- Biological Relevance : Thiopurines prepared by these methods show significant biological activity, including anticancer properties, due to their incorporation into nucleic acids and disruption of replication.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiation of Purine | Purine derivative, CS2, KOH, ethanol | 40°C, 3 h | 2H-Purine-2-thione derivative | 60-70 | Monitored by TLC, purified by recrystallization |
| Sulfate Salt Formation | 2H-Purine-2-thione, H2SO4 | Room temp, aqueous or alcoholic medium | 2H-Purine-2-thione sulfate salt | Quantitative | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydro-2H-adenine-2-thione sulfate undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
1,7-Dihydro-2H-adenine-2-thione sulfate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,7-Dihydro-2H-adenine-2-thione sulfate involves its interaction with molecular targets such as nucleic acids and proteins. The thione group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function . This interaction can affect various biological pathways, including DNA replication and protein synthesis .
Comparison with Similar Compounds
Chemical Identity :
Regulatory Status :
- Listed on Canada’s Non-domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations (Chemicals and Polymers) for manufacture or import .
- Joint assessments by Environment and Climate Change Canada and Health Canada evaluate environmental and human health risks .
Structural Features :
- Contains a purine core with a thione (-S) group at position 2 and an amino (-NH₂) group at position 4.
- The sulfate counterion enhances solubility and stability .
Comparison with Structurally Similar Compounds
6-Thioguanine (6-TG)
- IUPAC Name: 2-Amino-1,7-dihydro-6H-purine-6-thione
- CAS Number : 154-42-7 .
- Key Differences: Functional Groups: 6-TG has a thione (-S) at position 6 instead of position 2. Biological Use: Approved for leukemia treatment, unlike the sulfate derivative, which lacks documented therapeutic applications . Regulatory Status: Not on the NDSL, reflecting its established medical use .
2-Amino-6,7-dihydro-3H-purin-6-one
6H-Purin-6-one, 2-amino-1,7-dihydro-, Monohydrate
Comparative Data Table
Research Findings and Differentiation
- Sulfate vs. Thione Positioning : The sulfate derivative’s thione at position 2 may alter electron distribution compared to 6-TG’s position 6 thione, affecting reactivity and binding affinity .
- Regulatory Implications : The NDSL listing imposes stricter controls on the sulfate derivative compared to 6-TG, which is pre-approved for medical use .
- Synthetic Challenges : Unlike 6-TG (produced via established thiourea routes), the sulfate derivative’s synthesis likely involves sulfonation steps, as inferred from related purine sulfone syntheses .
Biological Activity
2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2H-Purine-2-thione, 6-amino-1,7-dihydro-
- Molecular Formula : C5H6N4S
- Molecular Weight : 158.19 g/mol
- CAS Number : 49722-97-6
The biological activity of 2H-Purine-2-thione can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and apoptosis.
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and function.
- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activities
The following table summarizes the biological activities associated with 2H-Purine-2-thione:
Case Studies
Several studies have explored the biological effects of 2H-Purine-2-thione:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of 2H-Purine-2-thione against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent.
-
Anticancer Activity :
- In vitro studies on various cancer cell lines (e.g., U937 and THP-1) demonstrated that treatment with 2H-Purine-2-thione resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for U937 cells, indicating its potential as a chemotherapeutic agent.
-
Enzyme Inhibition Analysis :
- Research focused on the compound's ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme crucial for purine metabolism. The study found that 2H-Purine-2-thione inhibited PNP activity with an IC50 value of approximately 10 µM, highlighting its role in modulating metabolic pathways.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of 2H-Purine-2-thione:
- Synergistic Effects : When combined with other antimicrobial agents, such as ciprofloxacin, the efficacy of 2H-Purine-2-thione increased significantly, suggesting potential for combination therapies.
- Mechanistic Insights : The compound was found to activate caspase pathways leading to apoptosis in cancer cells, which could be exploited for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
